N-(3,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin core fused with a sulfanyl acetamide moiety and substituted with a 3,4-dimethoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of triazine precursors with thiol-containing intermediates, followed by coupling with the dimethoxyphenylacetamide group. Characterization relies on advanced spectroscopic techniques (e.g., $^1$H NMR, $^13$C NMR, IR, HRMS) to confirm regiochemistry and purity .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-6-7-22-15(8-11)20-17(21-18(22)24)27-10-16(23)19-12-4-5-13(25-2)14(9-12)26-3/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJAZTKAFVARKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Below is a systematic comparison based on core scaffolds, substituents, and physicochemical properties:
Core Heterocyclic Scaffolds
Analysis :
- Pyrido[1,2-a][1,3,5]triazin vs. In contrast, the imidazopyridine scaffold in is more rigid and electron-deficient due to the nitro and cyano groups, favoring redox-mediated bioactivity .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely improves solubility compared to the 4-nitrophenyl group in ’s compound, which is strongly electron-withdrawing and may reduce bioavailability.
Physicochemical Properties
Key Findings :
- The lower predicted LogP of the target compound suggests better aqueous solubility, critical for drug delivery.
- The higher melting point of ’s compound correlates with its nitro and cyano substituents, which enhance crystalline packing .
Spectral Data Comparison
- $^1$H NMR : The target compound’s dimethoxyphenyl group would show distinct aromatic protons at δ 6.7–7.1 ppm, whereas ’s nitrophenyl group resonates downfield (δ 8.0–8.5 ppm) due to electron withdrawal .
- IR Spectroscopy: The sulfanyl (C–S) stretch in the target compound (~650 cm$^{-1}$) contrasts with the carbonyl (C=O) and nitro (NO$_2$) stretches (~1700 cm$^{-1}$ and ~1520 cm$^{-1}$) in ’s compound .
Q & A
Basic: What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
Methodological Answer:
The compound is synthesized via multi-step routes involving:
- Step 1: Formation of the pyrido[1,2-a][1,3,5]triazin core through cyclization of substituted pyridine derivatives under reflux conditions in solvents like acetonitrile or dimethyl sulfoxide (DMSO) .
- Step 2: Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene coupling, requiring catalysts (e.g., K₂CO₃) and controlled temperatures (60–80°C) .
- Step 3: Final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Key Considerations:
- Optimize solvent choice (DMSO enhances reactivity but complicates purification) .
- Monitor reaction progress via TLC or HPLC to minimize by-products .
Basic: How is this compound characterized structurally and functionally?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-phenyl, methyl on pyridotriazin) .
- X-ray Crystallography: Determines crystal packing and stereoelectronic effects (e.g., torsion angles between aryl and heterocyclic groups) .
- Functional Analysis:
- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 441.444 for C₂₁H₂₃N₅O₆) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Modification Strategies:
- Assays:
- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Computational Docking: Map interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
Example SAR Finding:
Methoxy groups at 3,4-phenyl enhance solubility but reduce membrane permeability, requiring prodrug strategies .
Advanced: What methodologies identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Transcriptomic Profiling: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or kinase signaling) .
- Thermal Shift Assay: Monitor protein stabilization upon compound binding (e.g., using SYPRO Orange dye) .
Key Insight:
The sulfanyl-acetamide moiety shows affinity for cysteine-rich domains in kinases, suggesting kinase inhibition as a primary mechanism .
Basic: What are the solubility and formulation challenges for in vitro studies?
Methodological Answer:
- Solubility Profile:
- Soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL), but limited in aqueous buffers (<0.1 mg/mL) .
- Use co-solvents (e.g., 0.1% Tween-80) or cyclodextrin-based formulations for cell culture assays .
- Stability:
- Protect from light (UV-sensitive) and store at –20°C in inert atmosphere to prevent oxidation .
Advanced: How does environmental pH affect compound stability?
Methodological Answer:
- pH Stability Studies:
- Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
- Analyze degradation via HPLC:
- Stable at pH 6–8 (retention time unchanged).
- Degrades at pH <4 (hydrolysis of acetamide) or pH >9 (sulfanyl group oxidation) .
- Mitigation Strategies:
- Use enteric coatings for oral delivery or buffered solutions for intravenous administration .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Methodological Answer:
- Rodent Models:
- IV/PO Dosing: Measure plasma concentration via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Tissue Distribution: Radiolabel the compound (¹⁴C) to track accumulation in organs .
- Key Findings:
- High plasma protein binding (>90%) limits free drug availability .
- Metabolized via hepatic CYP3A4, requiring co-administration with inhibitors (e.g., ketoconazole) .
Basic: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Standardize Assays:
- Use consistent cell lines (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to transporter expression) .
- Validate purity (>95%) via HPLC to exclude batch variability .
- Cross-Study Comparison:
- Reconcile differences in cytotoxicity (e.g., 10 µM vs. 50 µM efficacy) by normalizing to control compounds .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- Software:
- SwissADME: Predicts Phase I/II metabolism (e.g., hydroxylation at the methyl group on pyridotriazin) .
- MetaSite: Identifies CYP450 binding sites for metabolite generation .
- Validation:
- Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Advanced: How to address discrepancies in synthetic yields?
Methodological Answer:
- Root Cause Analysis:
- Catalyst Efficiency: Compare yields using K₂CO₃ vs. DBU in sulfanyl group coupling (yields range 45–78%) .
- Solvent Purity: Use anhydrous DMSO to prevent hydrolysis of intermediates .
- Process Optimization:
- Switch from batch to flow chemistry for exothermic steps (improves yield by 15–20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
